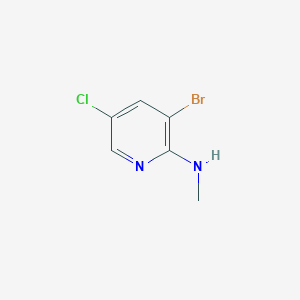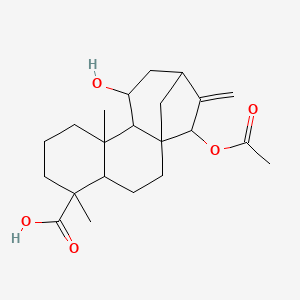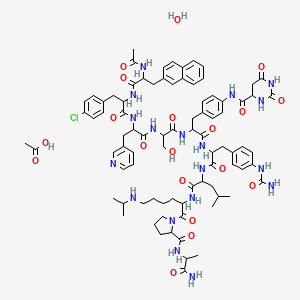
Glutathione (reduced), sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathion (réduit), sel de sodium: est un tripeptide hydrosoluble composé de L-glutamate, de L-cystéine et de glycine. C'est un antioxydant crucial dans les organismes vivants, jouant un rôle important dans la détoxication cellulaire, la synthèse des protéines et la protection de l'ADN. Le composé est largement distribué dans divers organes, y compris le foie, les reins et les poumons, où il contribue à maintenir l'homéostasie redox cellulaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La préparation des sels monosodiques de glutathion réduit implique l'ajout de glutathion à un solvant organique, puis l'ajout de sels de sodium d'un acide inorganique ou organique par lots. Le mélange est agité, filtré et séché sous vide pour obtenir le produit final . Cette méthode fonctionne à basse température pour éviter d'endommager le glutathion.
Méthodes de production industrielle: Le glutathion réduit est généralement produit par fermentation ou biotransformation à l'aide de souches microbiennes. Ces souches sont cultivées dans des milieux de fermentation contenant des acides aminés tels que l'acide glutamique, la cystéine et la glycine, qui servent de précurseurs .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le glutathion (réduit) peut être oxydé pour former du disulfure de glutathion (GSSG).
Conjugaison: Les glutathion S-transférases catalysent la conjugaison du glutathion avec les électrophiles, contribuant à la détoxication.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène, catalysé par la glutathion peroxydase.
Réduction: NADPH, catalysé par la glutathion réductase.
Conjugaison: Divers électrophiles, catalysés par les glutathion S-transférases.
Principaux produits:
Oxydation: Disulfure de glutathion (GSSG).
Réduction: Glutathion réduit (GSH).
Conjugaison: Conjugués de glutathion avec divers électrophiles.
Applications de la recherche scientifique
Chimie: Le glutathion (réduit) est utilisé comme agent réducteur et stabilisateur dans diverses réactions chimiques. Il contribue à maintenir l'équilibre redox dans les systèmes chimiques .
Biologie: En recherche biologique, le glutathion est essentiel pour étudier les états redox cellulaires et les réponses au stress oxydatif. Il est également utilisé dans des tests pour mesurer la capacité antioxydante .
Médecine: Médicalement, le glutathion est utilisé pour traiter les affections liées au stress oxydatif, telles que les maladies du foie, les troubles neurodégénératifs et les maladies cardiovasculaires. Il est également utilisé comme complément pour stimuler le système immunitaire .
Industrie: Dans l'industrie alimentaire, le glutathion est utilisé comme conservateur et exhausteur de goût. Il est également utilisé dans l'industrie cosmétique pour ses propriétés antioxydantes .
Mécanisme d'action
Le glutathion (réduit) participe à divers processus biochimiques, notamment:
Détoxication: Il se conjugue avec les toxines lipophiles pour les rendre plus solubles pour l'excrétion.
Défense antioxydante: Il réduit les peroxydes et les radicaux libres, protégeant les cellules des dommages oxydatifs.
Cofacteur enzymatique: Il agit comme un cofacteur pour des enzymes telles que la glutathion peroxydase et la glutathion S-transférase.
Applications De Recherche Scientifique
Chemistry: Glutathione (reduced) is used as a reducing agent and a stabilizer in various chemical reactions. It helps maintain the redox balance in chemical systems .
Biology: In biological research, glutathione is essential for studying cellular redox states and oxidative stress responses. It is also used in assays to measure antioxidant capacity .
Medicine: Medically, glutathione is used to treat conditions related to oxidative stress, such as liver diseases, neurodegenerative disorders, and cardiovascular diseases. It is also used as a supplement to boost the immune system .
Industry: In the food industry, glutathione is used as a preservative and a flavor enhancer. It is also employed in the cosmetic industry for its antioxidant properties .
Mécanisme D'action
Glutathione (reduced) participates in various biochemical processes, including:
Detoxification: It conjugates with lipophilic toxins to make them more soluble for excretion.
Antioxidant Defense: It reduces peroxides and free radicals, protecting cells from oxidative damage.
Enzyme Cofactor: It acts as a cofactor for enzymes like glutathione peroxidase and glutathione S-transferase.
Comparaison Avec Des Composés Similaires
Composés similaires:
Disulfure de glutathion (GSSG): La forme oxydée du glutathion.
Thioredoxine: Une autre protéine antioxydante impliquée dans les réactions redox.
Ascorbate (Vitamine C): Un antioxydant hydrosoluble qui travaille en synergie avec le glutathion.
Unicité: Le glutathion (réduit) est unique en raison de sa structure tripeptidique et de sa capacité à participer à la fois aux mécanismes de défense antioxydants enzymatiques et non enzymatiques. Contrairement aux autres antioxydants, il peut être régénéré dans les cellules, maintenant une concentration intracellulaire élevée .
Propriétés
Formule moléculaire |
C10H16N3NaO6S |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
sodium;2-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1 |
Clé InChI |
QWXDICNEPRTOLR-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


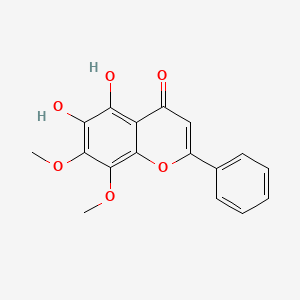
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
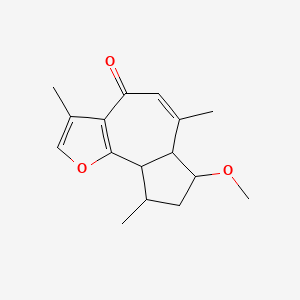
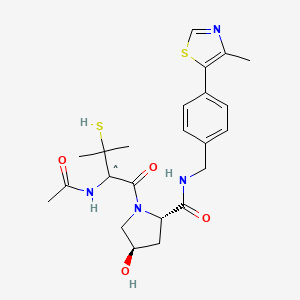

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

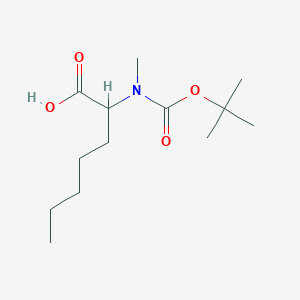
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
